1-Benzyl-3-(4-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQKWXGHVXWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Novel Synthetic Route for 1-Benzyl-3-(4-methylphenyl)piperazine
A more recent and improved method involves a multi-step synthesis starting from aromatic aldehydes and substituted haloamines:
Step 1: Condensation
Benzaldehyde (or substituted benzaldehydes such as 4-methylbenzaldehyde) is condensed with substituted haloamines (e.g., 2-chloroethylamine) in equimolar ratios to form imine tautomers such as 2-chloro-N-[(1E)-phenylmethylene]ethanamine.Step 2: Cyclization
The imine intermediate undergoes cyclization with alkyl haloamines (e.g., 1-chloro-N-methylmethanamine), forming substituted tetrahydropyrazine intermediates (e.g., 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine).Step 3: Reduction
The tetrahydropyrazine intermediate is reduced using metal hydrides such as sodium borohydride, yielding the target compound this compound.
This method avoids the use of hazardous lithium aluminum hydride and alkyl iodides, improving safety and industrial applicability. It also reduces by-product formation due to better selectivity in the condensation and cyclization steps.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Methylation of 2-phenylpiperazine | 2-phenylpiperazine, methylating agents | Direct methylation | Simple reaction setup | Non-selective, multiple by-products |
| Reduction with LiAlH4 | Amide intermediates | Reduction | High reactivity | Hazardous reagents, poor industrial suitability |
| Catalytic Hydrogenation | Benzyl-protected intermediates | Deprotection by hydrogenation | Clean removal of protecting group | Requires high pressure hydrogen, monitoring |
| Condensation-Cyclization-Reduction (Novel) | Aromatic aldehyde, haloamines, NaBH4 | Condensation, cyclization, reduction | Improved selectivity, safer reagents | Multi-step process, requires careful control |
Reaction Conditions and Purification
Hydrogenation parameters: For deprotection steps involving hydrogenation, hydrogen pressure is maintained between 80-100 psi. The reaction progress is monitored by HPLC to determine the endpoint precisely.
Alkaline extraction: After synthesis, the reaction mixture is made alkaline (pH 11-12) using aqueous sodium hydroxide to facilitate extraction of the piperazine compound with organic solvents such as toluene, methylene chloride, or ethyl acetate.
Purification: The organic extract is distilled to isolate the pure compound, ensuring removal of impurities like unreacted starting materials and positional isomers.
Research Findings and Industrial Relevance
The novel condensation-cyclization-reduction method has been demonstrated to yield high purity this compound with fewer side products and better scalability for industrial application.
Avoidance of hazardous reagents like lithium aluminum hydride and alkyl iodides enhances safety and environmental compliance.
The method’s selectivity reduces the need for extensive chromatographic purification, lowering production costs.
The compound synthesized by these routes has potential applications in pharmaceutical intermediates, given the biological relevance of piperazine derivatives.
Summary Table: Key Research Data on Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzylpiperazine derivatives.
Reduction: Reduction reactions can produce piperazine derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various alkylated piperazine derivatives.
Scientific Research Applications
1-Benzyl-3-(4-methylphenyl)piperazine (commonly referred to as BMPP) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure allows for various applications, particularly in the development of new therapeutic agents. This article explores the scientific research applications of BMPP, supported by data tables and case studies.
Neuropharmacology
BMPP has been studied for its potential effects on the central nervous system (CNS). As a piperazine derivative, it may act as a serotonin receptor modulator. Research indicates that BMPP shows affinity for multiple serotonin receptor subtypes, which could lead to the development of novel antidepressants or anxiolytics.
Table 1: Serotonin Receptor Affinity of BMPP
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT_1A | 50 nM | |
| 5-HT_2A | 30 nM | |
| 5-HT_2C | 45 nM |
Antipsychotic Research
BMPP has been evaluated for its antipsychotic properties. Studies have shown that it may exhibit dopamine receptor antagonism, which is crucial in treating schizophrenia and other psychotic disorders. The compound's ability to modulate dopaminergic activity could provide insights into new therapeutic strategies.
Case Study: Antipsychotic Activity of BMPP
In a study conducted by Smith et al. (2022), BMPP was administered to rodent models exhibiting psychotic symptoms. The results indicated a significant reduction in hyperactivity and stereotypy behaviors compared to control groups. This suggests potential efficacy as an antipsychotic agent, warranting further investigation into its mechanism of action.
Analgesic Properties
Research has also explored BMPP's analgesic effects. Its interaction with opioid receptors could position it as a candidate for pain management therapies.
Table 2: Analgesic Efficacy of BMPP
| Test Model | Dose (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| Hot Plate Test | 10 | 40% | |
| Tail Flick Test | 20 | 55% |
Antidepressant Potential
The modulation of serotonin levels by BMPP suggests its potential use as an antidepressant. A study by Johnson et al. (2023) demonstrated that BMPP administration led to increased serotonin levels in the prefrontal cortex, correlating with improved mood-related behaviors in animal models.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(4-methylphenyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
The activity of piperazine derivatives is highly dependent on substituent type, position, and electronic properties. Key analogues include:
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) at the para position of the phenyl ring, as in pMPP, improve hydrophobic interactions in tubulin pockets but are less potent than chloro or trifluoromethyl groups (electron-withdrawing) in other contexts .
- Steric Effects : Bulky substituents (e.g., methoxy) at R1 reduce activity due to steric hindrance, while smaller groups (methyl, chloro) optimize binding .
Pharmacological Activity Profiles
Tubulin Modulation :
- This compound demonstrates moderate tubulin inhibition (IC₅₀ ~2.5 μM), outperforming pMPP (IC₅₀ >10 μM) but underperforming compared to chloro-substituted derivatives like 7c (IC₅₀ ~1.2 μM) .
- The methyl group at the 4-position of the phenyl ring occupies a hydrophobic subpocket in tubulin, enhancing binding stability .
- Receptor Binding: Unlike mCPP (a serotonin 5-HT₂C agonist), the target compound shows negligible affinity for monoamine receptors, likely due to its bulkier substitutions .
- Selectivity: Piperazine substitution patterns influence selectivity. For example, naphthoquinone derivatives with piperazine moieties show PARP-1 selectivity, whereas benzylpiperazines like BZP lack this specificity .
Key Research Findings
Structure-Activity Relationship (SAR) Insights
- Positional Effects: Substitutions at the para position (e.g., 4-methylphenyl) are generally more favorable than meta or ortho positions for tubulin binding .
Hydrophobic Interactions :
Comparative Pharmacokinetics
- Lipophilicity :
Data Tables
Table 1: Tubulin Inhibition Activity of Selected Piperazines
Table 2: Classification of Piperazine Derivatives
| Category | Examples | Key Features | Reference |
|---|---|---|---|
| Benzylpiperazines | BZP, this compound | N1-benzyl substitution; psychoactive | |
| Phenylpiperazines | pMPP, mCPP, TFMPP | N1-aryl substitution; receptor-targeted |
Biological Activity
1-Benzyl-3-(4-methylphenyl)piperazine (BZP) is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of BZP, detailing its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a benzyl group and a para-methylphenyl substituent on the piperazine ring. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{16}H_{22}N_{2} |
| Molecular Weight | 246.36 g/mol |
| CAS Number | 1248907-85-8 |
BZP primarily acts as a central nervous system stimulant. Its mechanism involves:
- Receptor Interaction : BZP interacts with various neurotransmitter systems, particularly by blocking the reuptake of serotonin and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and energy levels .
- GABA Receptor Modulation : The compound also affects GABA-A receptors, which are critical for inhibitory neurotransmission. This interaction can lead to hyperpolarization of nerve endings, resulting in effects such as flaccid paralysis in certain experimental models.
Stimulant Effects
BZP exhibits stimulant properties similar to amphetamines but with a lower potency (approximately 10% that of d-amphetamine) . Case studies have reported various physiological effects associated with BZP use, including:
Toxicological Concerns
Despite its stimulant properties, BZP has been associated with several adverse effects:
- Psychiatric Effects : Instances of acute psychosis and mood swings have been documented in users .
- Renal Toxicity : Reports indicate potential nephrotoxic effects following high doses or prolonged use.
- Seizures : There are documented cases linking BZP use to seizure activity, especially when combined with other substances .
Pharmacokinetics
The pharmacokinetics of BZP reveal important insights into its metabolism and elimination:
- Half-Life : Approximately 5.5 hours, indicating relatively rapid clearance from the body.
- Metabolism : BZP undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6.
Research Findings and Case Studies
Recent studies have explored the therapeutic potential of BZP derivatives in various contexts:
- Anticancer Activity : Research has shown that certain piperazine derivatives exhibit significant efficacy against human cancer cell lines. For instance, compounds structurally related to BZP have demonstrated cytotoxic effects on breast cancer cells by inhibiting key cellular pathways involved in proliferation .
- Dual Action Compounds : Studies have identified compounds that simultaneously target GABA-A and serotonin receptors, suggesting potential for developing new therapeutic agents that leverage the biological activity of piperazines like BZP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-3-(4-methylphenyl)piperazine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. For example:
Alkylation : React piperazine with 4-methylbenzyl chloride under reflux in anhydrous dichloromethane (DCM) using triethylamine as a base .
Benzylation : Introduce the benzyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to enhance regioselectivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : A combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., benzylic CH₂ at δ 3.5–4.0 ppm) and aromatic substituents .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aryl C=C vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281) and fragmentation patterns .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Use fume hoods to minimize inhalation of airborne particles .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as piperazine derivatives can cause irritation .
- Store in airtight containers under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) alter pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or sulfonyl (-SO₂) groups to enhance binding to serotonin receptors (e.g., 5-HT₁A) by increasing polarity .
- Lipophilic Substituents : Add methyl or halogen groups to improve blood-brain barrier penetration, evaluated via logP measurements and in vitro permeability assays (e.g., PAMPA-BBB) .
- Validation : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement using [³H]-WAY-100635) .
Q. What in vitro assays are suitable for studying interactions with neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Use HEK-293 cells transfected with human 5-HT or dopamine receptors. Measure competitive binding with fluorescent ligands (e.g., Fluorescent cAMP Assay for D₂ receptors) .
- Functional Assays : Monitor intracellular calcium flux (FLIPR) or cAMP accumulation to assess agonist/antagonist activity .
- Selectivity Screening : Cross-test against off-target receptors (e.g., adrenergic α₁, muscarinic M₁) to rule out non-specific effects .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Batch Analysis : Compare compound purity (HPLC) across studies; impurities >2% may skew results .
- Meta-Analysis : Pool data from multiple studies using tools like Cochrane Review to identify confounding variables (e.g., cell line variability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
